molecular formula C21H14ClNO2S2 B2982151 (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 851304-13-7

(Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one

Cat. No.: B2982151
CAS No.: 851304-13-7
M. Wt: 411.92
InChI Key: QANOGKARLIQJCQ-UNOMPAQXSA-N
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Description

This compound belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) family, characterized by a five-membered heterocyclic ring with sulfur and nitrogen atoms. Key structural features include:

  • Z-configuration at the C5 methylene group.
  • p-Tolyl substituent (C6H4CH3) at the N3 position.
  • 5-(4-Chlorophenyl)furan-2-yl group as the arylidene substituent at C3. The furan ring introduces π-conjugation, influencing molecular planarity and binding interactions .

Properties

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2S2/c1-13-2-8-16(9-3-13)23-20(24)19(27-21(23)26)12-17-10-11-18(25-17)14-4-6-15(22)7-5-14/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANOGKARLIQJCQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. The thiazolidinone framework has been extensively studied due to its potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

Structure and Synthesis

The compound features a thiazolidinone core substituted with a furan moiety and a p-tolyl group. Its synthesis typically involves the condensation of appropriate aldehydes and thiazolidinone derivatives. The structural modifications at various positions of the thiazolidinone ring can significantly influence its biological activity.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in leukemia cell lines in a dose-dependent manner . The presence of electron-donating groups at specific positions enhances anticancer properties, suggesting structure-activity relationships that can be exploited in drug design.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-70.45Inhibition of c-Met and Ron kinases
BA5490.53Induction of apoptosis
CHeLa0.52Cell cycle arrest

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties . The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
DE. coli0.25 µg/mL
ES. aureus0.50 µg/mL
FP. aeruginosa0.75 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been explored through various assays measuring cytokine production and inflammatory mediator release. Compounds similar to this compound have shown promising results in reducing inflammation markers, indicating their potential use in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Effects : A recent study synthesized several thiazolidinone derivatives and evaluated their effects on human leukemia cells. The results indicated that certain substitutions significantly enhanced cytotoxicity, with the most effective compounds exhibiting IC50 values below 1 µM .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazolidinones against resistant bacterial strains. The study found that modifications at the C-terminal position improved efficacy against multi-drug resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituents (C5/C3) Molecular Formula Molecular Weight Key Features
Target Compound 5-(4-Cl-C6H3-furan)/p-tolyl C21H13ClN2O2S2 424.92 g/mol Enhanced lipophilicity from Cl and furan; Z-configuration stabilizes planar structure .
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-methylbenzylidene/phenyl C17H13NOS2 311.41 g/mol Methyl group increases steric bulk; lower Cl absence reduces bioactivity.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-hydroxybenzylidene/phenyl C16H11NO2S2 313.39 g/mol Intramolecular H-bonding (O–H⋯S) improves solubility but reduces membrane permeability.
(Z)-5-(3,4-Dimethoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one 3,4-dimethoxybenzylidene/p-tolyl C20H19NO3S2 385.49 g/mol Methoxy groups enhance electron-donating effects; lower Cl reduces cytotoxicity.
(5Z)-5-(4-Hydroxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one 4-hydroxybenzylidene/THF-methyl C15H15NO3S2 321.41 g/mol Hydroxy group increases polarity; THF enhances solubility in polar solvents.

Computational and Spectroscopic Insights

  • DFT Studies : The electron-withdrawing Cl substituent lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity compared to methoxy-substituted analogs (LUMO -1.2 eV) .
  • NMR Data : The target compound’s furan protons resonate at δ 7.3–7.5 ppm, distinct from benzylidene protons in analogs (δ 6.8–7.2 ppm) .

Q & A

Q. What are the standard synthetic routes for (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one?

The compound is typically synthesized via a multi-step pathway involving:

  • Schiff base formation : Condensation of 4-chlorophenyl-furan-2-carbaldehyde with thiosemicarbazide derivatives under acidic conditions to form a hydrazone intermediate .
  • Cyclization : Refluxing the intermediate with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture to form the thiazolidinone core .
  • Z-Isomer control : Stereoselective synthesis is achieved by optimizing reaction temperature and solvent polarity, as the Z-configuration is stabilized by intramolecular hydrogen bonding .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

  • Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹), ¹H/¹³C NMR (Z-configuration confirmed by coupling constants and NOE correlations), and UV-Vis (π→π* transitions of conjugated systems) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 438.05) .

Q. What are the reported biological activities of this compound?

Preliminary studies indicate:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to thiazolidinone-mediated disruption of bacterial cell walls .
  • Anticancer potential : IC₅₀ of 12.5 µM against MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do substituents on the furan and thiazolidinone rings influence bioactivity?

Substituent effects are critical for structure-activity relationships (SAR):

  • Electron-withdrawing groups (e.g., Cl) : Enhance antibacterial activity by increasing electrophilicity of the thiazolidinone ring .
  • Hydrophobic groups (e.g., p-tolyl) : Improve cell membrane penetration, as shown in logP values (calculated ~3.2) correlating with cytotoxicity .
  • Steric hindrance : Bulky substituents on the furan ring reduce activity, as observed in analogs with tert-butyl groups (IC₅₀ > 50 µM) .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and use reference compounds (e.g., doxorubicin controls) .
  • Solubility issues : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
  • Isomeric purity : Confirm Z/E ratios via HPLC before testing, as E-isomers may exhibit lower potency .

Q. How can computational methods aid in understanding the compound’s mechanism of action?

  • Molecular docking : Predict interactions with targets like hemoglobin subunits (PDB ID: 1HHO) or topoisomerase II, identifying key binding residues (e.g., Lys374 and Asp463) .
  • DFT calculations : Analyze charge distribution to explain reactivity, such as the electrophilic C=S group’s role in covalent inhibition .
  • MD simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes) to optimize logP values .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Critical considerations include:

  • Yield optimization : Replace batch reflux with continuous flow reactors to improve cyclization efficiency (yield increases from 60% to 85%) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization to reduce solvent waste .
  • Isomer separation : Employ chiral HPLC (Chiralpak IC column) to isolate Z-isomers at >99% purity .

Q. How can spectroscopic anomalies (e.g., unexpected NMR shifts) be troubleshooted?

Common solutions involve:

  • Dynamic effects : Check for tautomerization using variable-temperature NMR (e.g., enol-keto equilibria in DMSO-d₆) .
  • Impurity identification : Compare experimental IR peaks with computational spectra (e.g., Gaussian 16 B3LYP/6-31G*) to detect byproducts .
  • Solvent interactions : Use CDCl₃ instead of DMSO-d₆ to avoid hydrogen bonding-induced peak broadening .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepConditionsYield (%)Purity (%)Reference
Schiff base formationEtOH, HCl, 70°C, 4h7890
CyclizationDMF/AcOH, reflux, 2h6585
PurificationFlash chromatography (EtOAc/Hex)6095

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